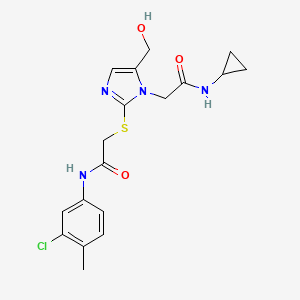
N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H22ClN3O3S, with a molecular weight of approximately 385.9 g/mol. The presence of a thioamide group and a hydroxymethyl-substituted imidazole ring suggests potential interactions with biological targets.
Antimicrobial Activity
Studies have indicated that compounds containing imidazole and thioamide groups often exhibit antimicrobial properties. The five-membered heterocycles, such as imidazoles, are known to influence the biological activity of drugs significantly. For example, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways .
Anticancer Properties
Research into similar compounds has demonstrated that thioacetamides can exhibit anticancer properties by inhibiting specific kinase activities involved in cancer cell proliferation. The structural characteristics of this compound may confer similar effects, potentially targeting pathways associated with tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes critical for cellular processes. For instance, studies on related benzamide derivatives have shown that they can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis and repair . This inhibition could lead to reduced cell viability in rapidly dividing cells, such as cancer cells.
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated various thioamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results, indicating potential for development as new antibiotics .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell proliferation significantly. For instance, a derivative with a hydroxymethyl group on the imidazole ring exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications at this position enhance biological activity .
- Mechanistic Studies : Mechanistic investigations revealed that compounds targeting the imidazole moiety could interfere with metabolic pathways essential for cancer cell survival. This was evidenced by alterations in metabolic markers following treatment with structurally related compounds .
Propriétés
IUPAC Name |
2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-11-2-3-13(6-15(11)19)22-17(26)10-27-18-20-7-14(9-24)23(18)8-16(25)21-12-4-5-12/h2-3,6-7,12,24H,4-5,8-10H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFOHYCCGAPPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














